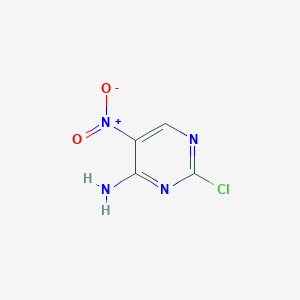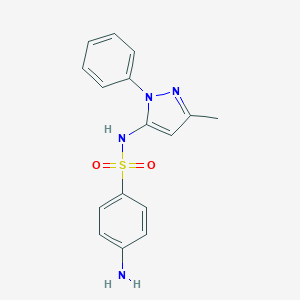
3,4-Dimethylstyrene oxide
Vue d'ensemble
Description
3,4-Dimethylstyrene oxide is a chemical compound with the molecular formula C10H12O . It’s important to note that there seems to be some confusion in the literature, as some sources refer to a similar compound, 3,4-Dimethoxystyrene .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylstyrene oxide consists of a three-membered cyclic ether (an epoxide) and a phenyl ring with two methyl groups attached . The exact spatial arrangement of these groups could vary depending on the specific isomer of the compound.Applications De Recherche Scientifique
Mutagenicity and Chemical Reactivity
3,4-Dimethylstyrene oxide has been studied for its mutagenic potencies and chemical reactivity, particularly in relation to its interaction with deoxyguanosine. Researchers found that the mutagenicity of 3,4-dimethylstyrene oxide may depend on a combination of different action mechanisms, suggesting its significant reactivity and potential as a mutagenic agent in bacterial test systems (Sugiura & Goto, 1981).
Catalytic Performance in Synthesis
In the context of physical chemistry experiment teaching, 3,4-dimethylstyrene oxide's derivatives have been explored for their catalytic performance in the synthesis of compounds like dimethyl carbonate. This application emphasizes its potential in educational settings for comprehensive training across various chemical disciplines (He De-hua, Shi Lei, & Ma Ying, 2006).
Carcinogenic Activities
Research on analogues of certain carcinogenic compounds, such as 2-acetyl-aminofluorene, includes studies on derivatives like 3,4-dimethylstyrene oxide. These studies help in understanding the variations in carcinogenic activities based on molecular alterations (Miller Ec & Miller Ja, 1949).
Nitrification Inhibition in Agriculture
The derivative 3,4-Dimethylpyrazole phosphate (DMPP), a variant of 3,4-dimethylstyrene oxide, has been investigated for its role as a nitrification inhibitor in agriculture. It shows promise in reducing nitrate leaching and potentially improving crop yields, thereby playing a significant role in sustainable agricultural practices (Zerulla et al., 2001).
Alkylation Activity
Studies have also focused on the alkylation activity of 3,4-dimethylstyrene oxide and its analogues, assessing their interactions with nucleophiles like guanosine. This research contributes to a deeper understanding of the compound's biochemical interactions and potential applications in biochemistry (Hemminki, Heinonen, & Vainio, 1981).
Mécanisme D'action
Target of Action
The primary target of 3,4-Dimethylstyrene oxide is the N-7 site of guanine . This compound reacts with deoxyguanosine, a component of DNA, at this site . The reaction products of deoxyguanosine with 3,4-dimethylstyrene oxide were isolated and characterized .
Mode of Action
The interaction of 3,4-Dimethylstyrene oxide with its target follows second-order kinetics . Two isomers are produced in the reaction: the normal isomer (attack at CH2 of styrene oxides) and the abnormal isomer (attack at CH) . The mutagenicity of 3,4-dimethylstyrene oxide may depend on a combination of the recA-dependent and recA-independent action mechanisms .
Biochemical Pathways
Styrene, a similar compound, is known to be metabolized by various microorganisms under aerobic and anaerobic conditions . Several peripheral pathways are employed yielding few central intermediates as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol .
Pharmacokinetics
Once ingested, similar compounds are found in the cytoplasm and extracellularly .
Result of Action
The result of the action of 3,4-Dimethylstyrene oxide is primarily mutagenic . The mutagenicities of these compounds in WP2uvrA and TA100 increased in the order: m-chlorostyrene oxide = p-bromostyrene oxide less than m-methoxystyrene oxide less than styrene oxide less than m-methylstyrene oxide less than p-methylstyrene oxide less than 3,4-dimethylstyrene oxide .
Action Environment
It is known that the natural occurrence of styrene led to several microbiological strategies to form and also to degrade styrene . This suggests that environmental factors could potentially influence the action of 3,4-Dimethylstyrene oxide.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9(5-8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDVHPDGHUBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939974 | |
| Record name | 2-(3,4-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)oxirane | |
CAS RN |
1855-36-3 | |
| Record name | 3,4-Dimethylstyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHYLSTYRENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9145C4U8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

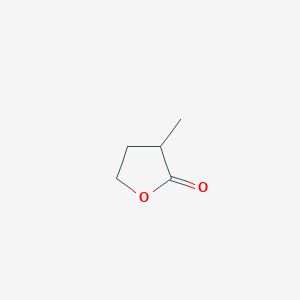



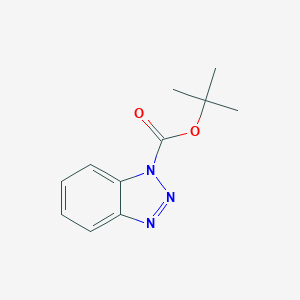
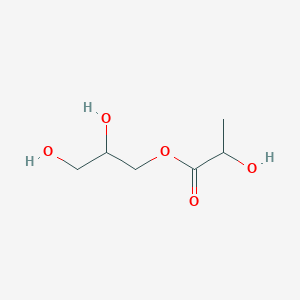
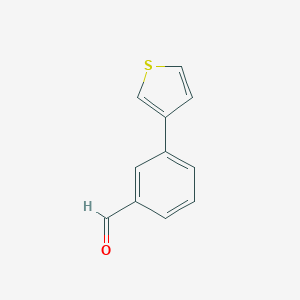
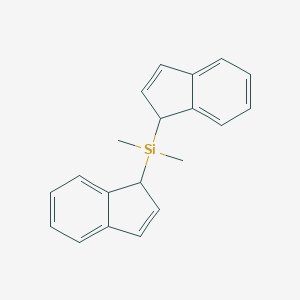

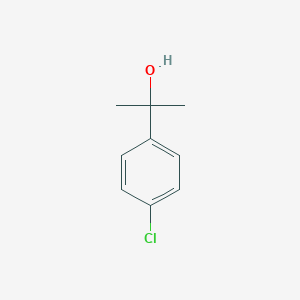
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)

